Superior Anticancer Activity of 5-Thienyl Substitution Over 5-Phenyl or 5-Furanyl Analogs
In a direct comparative study of isoxazole-based anticancer agents, 5-(thiophen-2-yl)isoxazole derivatives demonstrated superior potency against the MCF-7 breast cancer cell line compared to analogs bearing phenyl, furanyl, or vinyl groups at the 5-position [1]. The lead compound from this series, TTI-4 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole), exhibited an IC50 of 2.63 μM, which was the best among all 5-substituted variants evaluated [1]. This establishes the critical role of the thienyl moiety, a feature directly relevant to 3-phenyl-5-(2-thienyl)isoxazole.
| Evidence Dimension | In vitro anticancer potency (IC50) |
|---|---|
| Target Compound Data | Class-level: 5-(thiophen-2-yl)isoxazole series |
| Comparator Or Baseline | 5-phenylisoxazole, 5-furanylisoxazole, and 5-vinylisoxazole series |
| Quantified Difference | 5-thienyl analog (TTI-4) IC50 = 2.63 μM; other 5-substituted analogs exhibited inferior (higher) IC50 values. |
| Conditions | MCF-7 human breast cancer cell line, MTT assay |
Why This Matters
For procurement in cancer research, this data provides a clear rationale for selecting the 5-thienyl-substituted scaffold over its phenyl or furanyl counterparts due to its validated superior potency in a head-to-head cell-based assay.
- [1] Pattanayak, P., Nikhitha, S., Halder, D., Ghosh, B., & Chatterjee, T. (2025). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, Advance Article. View Source
